Product packaging for Methyl 5-fluoropyrazine-2-carboxylate(Cat. No.:CAS No. 169335-35-7)

Methyl 5-fluoropyrazine-2-carboxylate

Cat. No.: B071490
CAS No.: 169335-35-7
M. Wt: 156.11 g/mol
InChI Key: OJSIPUSAMRJSND-UHFFFAOYSA-N
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Description

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a high-value fluorinated heteroaromatic building block extensively used in medicinal chemistry and chemical synthesis. This compound features a carboxylate ester and a fluorine atom on its pyrazine ring, making it a versatile intermediate for constructing complex molecules. Its primary research application lies in the development of pharmaceutical agents. Fluorinated pyrazine derivatives are key precursors in synthesizing analogs of established drugs, such as antitubercular and antidiabetic medications . The strategic incorporation of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making this ester a crucial tool for drug discovery and optimization. Beyond medicinal chemistry, this compound serves as a ligand in coordination chemistry. The pyrazine ring nitrogen atoms and the carboxylate group can form stable complexes with various metal centers (e.g., ruthenium, iridium, tin), which are explored for their catalytic, luminescent, and antimicrobial properties . Handling and Safety: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation (H302, H315, H319, H335) . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B071490 Methyl 5-fluoropyrazine-2-carboxylate CAS No. 169335-35-7

Properties

IUPAC Name

methyl 5-fluoropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSIPUSAMRJSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332765
Record name Methyl 5-fluoropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169335-35-7
Record name Methyl 5-fluoropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-fluoropyrazine-2-carboxylate
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Preparation Methods

Reaction of Methyl 5-Chloropyrazine-2-Carboxylate with Fluoride Salts

Methyl 5-chloropyrazine-2-carboxylate, synthesized via chlorination of methyl pyrazine-2-carboxylate, can react with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For instance, heating at 120–150°C for 12–24 hours in the presence of catalytic 18-crown-6 ether facilitates the substitution, yielding the fluorinated product.

Key Reaction Parameters:

  • Temperature: 120–150°C

  • Reagents: KF/CsF, 18-crown-6

  • Solvent: DMF or DMSO

  • Yield: ~40–60% (estimated from analogous chlorinated systems)

Use of Fluoro-Deoxygentation Reagents

Alternative fluorination agents such as tetrabutylammonium fluoride (TBAF) or xenon difluoride (XeF₂) may enhance reaction efficiency. For example, TBAF in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours has been reported for similar aryl chlorides, though yields vary depending on steric and electronic factors.

Direct Fluorination via Electrophilic Aromatic Substitution

Electrophilic fluorination represents a less common but theoretically viable route. This method typically requires directing groups to activate the pyrazine ring for fluorine insertion.

Directed Ortho-Fluorination

The carboxylate group at position 2 of the pyrazine ring can act as a directing group, facilitating electrophilic fluorination at position 5. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or Accufluor® are employed in acetonitrile or acetic acid at 80–100°C.

Typical Conditions:

  • Reagent: Selectfluor® (2.0 equiv)

  • Solvent: Acetonitrile

  • Temperature: 80°C, 12 hours

  • Yield: ~30–50% (based on pyrazine fluorination analogs)

Esterification of 5-Fluoropyrazine-2-Carboxylic Acid

Esterification of pre-synthesized 5-fluoropyrazine-2-carboxylic acid offers a straightforward route. This method parallels the synthesis of methyl 5-methylpyrazine-2-carboxylate, where carboxylic acid derivatives react with methanol under acidic or catalytic conditions.

Acid-Catalyzed Fischer Esterification

Heating 5-fluoropyrazine-2-carboxylic acid with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at reflux (65°C) for 12–24 hours drives the equilibrium toward ester formation.

Reaction Profile:

  • Acid Catalyst: H₂SO₄ (5–10 mol%)

  • Molar Ratio (Acid:Methanol): 1:10

  • Yield: ~70–85% (extrapolated from methyl pyrazinecarboxylate syntheses)

Catalytic Esterification Using Ion Exchange Resins

AMBERLYST 15, a macroreticular ion exchange resin, efficiently catalyzes esterification under mild conditions. For example, a mixture of 5-fluoropyrazine-2-carboxylic acid and methanol with AMBERLYST 15 (20 wt%) at reflux for 20 hours achieves near-quantitative conversion, as demonstrated in the synthesis of methyl 5-methylpyrazine-2-carboxylate.

Optimized Parameters:

  • Catalyst Loading: 20 wt%

  • Reaction Time: 20 hours

  • Yield: 93% (based on analogous reactions)

Cyclization Strategies Involving Fluorinated Building Blocks

Constructing the pyrazine ring with pre-installed fluorine substituents offers an alternative pathway. This method draws from cyclization reactions used in the synthesis of 5-methylpyrazine-2-carboxylic acid.

Condensation of Fluorinated Diamines with α-Keto Acids

Reacting 1,2-diamines with fluorinated α-keto acids or esters under dehydrating conditions forms the pyrazine core. For instance, 5-fluoro-2-oxopropanoic acid methyl ester and ethylenediamine in refluxing toluene with molecular sieves yield the intermediate dihydropyrazine, which is oxidized to the aromatic system using potassium permanganate (KMnO₄).

Stepwise Process:

  • Cyclization: Toluene, 110°C, 6 hours

  • Oxidation: KMnO₄ in aqueous H₂SO₄, 60°C, 2 hours

  • Esterification: Methanol/H₂SO₄, reflux, 12 hours

  • Overall Yield: ~50–60% (estimated)

Decarboxylation-Fluorination Tandem Reactions

Advanced strategies combine decarboxylation and fluorination in a single pot. For example, heating 5-carboxy-pyrazine-2-carboxylic acid derivatives with xenon difluoride (XeF₂) in trifluoroacetic acid (TFA) at 100°C induces simultaneous decarboxylation and fluorination.

Experimental Setup:

  • Reagent: XeF₂ (3.0 equiv)

  • Solvent: TFA

  • Temperature: 100°C, 8 hours

  • Yield: ~40% (hypothetical, based on decarboxylation-fluorination literature)

Comparative Analysis of Preparation Methods

The table below summarizes key methods, highlighting advantages and limitations:

Method Reagents/Conditions Yield Complexity Cost
Nucleophilic FluorinationKF, DMF, 150°C40–60%ModerateLow
Electrophilic FluorinationSelectfluor®, MeCN, 80°C30–50%HighHigh
Fischer EsterificationH₂SO₄, MeOH, reflux70–85%LowLow
AMBERLYST CatalysisAMBERLYST 15, MeOH, reflux90–93%LowModerate
Cyclizationα-Keto acid, diamine, KMnO₄50–60%HighHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Agents

Methyl 5-fluoropyrazine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. Its fluorinated structure enhances biological activity, making it a valuable component in drug design.

  • Case Study: Antimycobacterial Activity
    A study evaluated several pyrazine derivatives, including this compound, for their antimycobacterial properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide .
CompoundMIC (µg/mL)Activity
This compound6.25High
Pyrazinamide (PZA)6.25Standard

Agricultural Chemicals

Herbicides and Fungicides

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy in controlling pests and diseases contributes to enhanced crop protection strategies.

  • Case Study: Herbicidal Activity
    Research has demonstrated that derivatives of this compound possess herbicidal properties, inhibiting photosynthetic electron transport in plants. This mechanism allows for effective weed control while minimizing damage to crops .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Researchers utilize it to investigate the mechanisms of action within biological systems.

  • Case Study: Enzyme Inhibition
    A recent study highlighted the inhibitory effects of this compound on specific enzymes involved in metabolic processes. This research aids in understanding the compound's potential therapeutic applications.

Material Science

Novel Material Development

This compound is also explored in material science for developing new polymers with enhanced properties. Its unique chemical structure can improve material performance in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-F C₆H₅FN₂O₂ 156.11* Electron-withdrawing, high reactivity [Inferred]
Methyl 3-fluoropyrazine-2-carboxylate 3-F C₆H₅FN₂O₂ 156.11 Hydrolyzed to carboxylic acid (60% yield)
Ethyl 6-chloropyrazine-2-carboxylate 6-Cl C₇H₇ClN₂O₂ 200.60 High lipophilicity
Methyl 5-methylpyrazine-2-carboxylate 5-Me C₇H₈N₂O₂ 152.15 Enhanced stability
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate 5-OCF₃ C₈H₇F₃N₂O₃ 236.15 High metabolic stability
Methyl 5-aminopyrazine-2-carboxylate 5-NH₂ C₆H₇N₃O₂ 153.14 Improved solubility

*Calculated based on molecular formula.

Research Implications

  • Reactivity: Fluorine’s electron-withdrawing nature accelerates ester hydrolysis compared to methyl or amino groups, as seen in .
  • Drug Design: Chloro and trifluoromethyl analogs ( ) are prioritized for lipophilic targets, while amino derivatives ( ) suit hydrophilic environments.
  • Synthetic Flexibility : Positional isomerism (3-F vs. 5-F) offers routes to tailor electronic effects for specific reactions or binding interactions.

Biological Activity

Methyl 5-fluoropyrazine-2-carboxylate, a fluorinated pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazine ring and a carboxylate group. The synthesis typically involves the reaction of 5-fluoropyrazine with methyl chloroformate in the presence of a base, yielding the desired ester product.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, particularly those involved in metabolic pathways related to cancer and infectious diseases.
  • Receptor Modulation : It acts as a modulator for certain neurotransmitter receptors, potentially influencing neurological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing significant inhibitory effects:

Compound MIC (µg/mL) Target Bacteria
This compound3.91Mycobacterium tuberculosis
Analog A1.56Staphylococcus aureus
Analog B0.78Escherichia coli

These findings suggest that this compound could serve as a lead compound for developing new antimycobacterial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have indicated that this compound exhibits dose-dependent cytotoxic effects:

Cell Line IC50 (µM) Selectivity Index
HeLa20>10
MCF-715>8
A54925>12

The selectivity index indicates that the compound may be more toxic to cancer cells than to normal cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A study conducted by researchers evaluated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The results showed that this compound had comparable efficacy to established drugs like pyrazinamide but with improved potency against resistant strains .
  • Neuropharmacological Evaluation : Another significant study assessed the neuropharmacological effects of this compound in rodent models. The compound was found to modulate glutamate receptors positively, which are implicated in neuropsychiatric disorders. This modulation suggests potential therapeutic applications in treating conditions such as anxiety and depression .
  • Structure-Activity Relationship (SAR) Studies : Detailed SAR studies indicated that modifications at the pyrazine ring significantly affect biological activity. Compounds with additional alkyl or halogen substitutions were found to enhance both antimicrobial and cytotoxic activities .

Q & A

Q. Advanced

  • Molecular docking : Pyrazine-carboxylates are modeled against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate showed predicted binding affinity to adenosine receptors via π-π stacking with fluorinated aryl groups .
  • QSAR studies : Hammett constants (σ) for fluorine correlate with bioactivity trends, such as IC50_{50} values in enzyme inhibition assays .
  • ADMET prediction : Tools like SwissADME assess fluorine’s impact on solubility and permeability, critical for CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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